Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)7-6-8(7)13-10(2,3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSNDNUJFFSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The tert-butoxy group can act as a leaving group in substitution reactions, while the ester functionality can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-butoxycyclopropane-1-carboxylate (CAS 333-60-8)
- Structure : Replaces tert-butoxy with a linear butoxy group.
- Synthesis : Prepared via cyclopropanation reactions, similar to methods in and .
- Properties : Lower steric hindrance compared to tert-butoxy analogs, leading to faster reaction kinetics but reduced thermal stability.
- Applications : Used as a solvent or intermediate in agrochemicals .
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS 162129-55-7)
- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position.
- Synthesis : Involves stereoselective cyclopropanation followed by Boc protection (similar to ).
- Properties : The Boc group enhances solubility in polar solvents and stabilizes the compound against hydrolysis.
- Applications : Key intermediate in peptide mimetics and protease inhibitors .
Ethyl 1-(4-methylbenzyl)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
- Structure : Contains a 4-methylbenzyl and 4-nitrophenyl substituent.
- Synthesis : Low yield (9%) due to steric clashes and electronic deactivation by the nitro group ().
- Properties : Nitro group increases electrophilicity, enabling participation in nucleophilic aromatic substitution.
Reaction Pathways and Diastereoselectivity
Compounds like Ethyl 2-(diethoxymethyl)-3-(methylsulfanyl)cyclopropane-1-carboxylate () demonstrate how sulfur-containing substituents influence diastereoselectivity. The tert-butoxy group in the target compound likely directs nucleophilic additions to specific positions due to steric effects, contrasting with diethoxymethyl or sulfanyl analogs that exhibit different regioselectivity patterns .
Spectral and Analytical Data Comparison
Biological Activity
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a cyclopropane ring with a tert-butoxy group, which enhances its stability and solubility. The molecular formula is , and it has been identified as a valuable building block for various synthetic applications, particularly in drug discovery.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Interaction studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring : This can be achieved through cyclopropanation reactions using suitable reagents.
- Introduction of the Tert-Butoxy Group : This step often involves protecting group strategies to ensure selective functionalization.
- Carboxylation : The final step includes the introduction of the carboxylate functional group.
Case Study 1: Antitumor Activity
A study investigated the efficacy of this compound derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 5.2 |
| Derivative B | HeLa (Cervical Cancer) | 3.8 |
| Derivative C | A549 (Lung Cancer) | 4.5 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. The results demonstrated notable activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound is believed to stem from its ability to interact with biological targets such as enzymes and receptors. The presence of the tert-butoxy group may enhance binding affinity, influencing various biochemical pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate?
The compound is synthesized via diastereoselective addition of sulfur nucleophiles (e.g., thiols or thiol esters) to cyclopropene precursors. Key steps include:
- Reacting Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate with sodium hydride in anhydrous acetonitrile or THF.
- Introducing sulfur-containing groups (e.g., methylsulfanyl, ethylsulfanyl) to achieve stereochemical control.
- Structural confirmation via IR, NMR (1H/13C), mass spectrometry, and elemental analysis to validate purity and regioselectivity .
Q. How is this compound characterized in research settings?
Methodological characterization involves:
- IR spectroscopy : Identifies functional groups (e.g., ester carbonyl, tert-butoxy).
- NMR analysis : 1H NMR resolves cyclopropane ring protons (δ 1.0–2.5 ppm), while 13C NMR confirms quaternary carbons.
- Mass spectrometry : Determines molecular weight (e.g., exact mass 229.1274 for related derivatives).
- Elemental analysis : Validates stoichiometric composition (C, H, N, S) .
Q. What safety precautions are recommended when handling this compound?
Due to limited toxicity data, researchers should:
- Use PPE (gloves, lab coats, eye protection) and respiratory protection (P95 or OV/AG/P99 filters for high exposure).
- Work in fume hoods to minimize inhalation risks.
- Avoid drainage contamination and store in chemically stable conditions (room temperature, inert atmosphere) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Diastereoselectivity is modulated by:
- Solvent polarity : Anhydrous THF favors steric control over nucleophilic additions compared to acetonitrile.
- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions.
- Nucleophile type : Thiol esters (e.g., methylsulfanyl acetate) enhance stereoselectivity vs. free thiols.
- Monitoring via TLC and optimizing reaction time (2–24 hours) ensures high diastereomeric ratios .
Q. What catalytic systems enable enantioselective synthesis of this compound?
Chiral catalysts like [(R,R)-Teth-TsDpenRuCl] achieve >90% enantiomeric excess (ee) via:
Q. How does the compound’s reactivity vary under different conditions?
Reactivity trends include:
- Oxidation : The tert-butoxy group stabilizes adjacent carbons, limiting over-oxidation.
- Reduction : Selective hydrogenation of cyclopropane rings requires Pd/C or Rh catalysts under H2.
- Substitution : Nucleophilic displacement at the ester carbonyl is hindered by steric bulk, favoring ring-opening reactions .
Q. What role does this compound play in medicinal chemistry research?
It serves as a scaffold for:
- Enzyme inhibitors : Modifying the cyclopropane ring with fluorinated groups (e.g., difluoromethyl) enhances binding to hydrophobic enzyme pockets.
- Drug intermediates : Derivatives like (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid are precursors for neurology-targeted candidates .
Q. How should researchers address discrepancies in reported synthetic yields?
Contradictions in yields (e.g., 79–91%) arise from:
- Catalyst activity : Batch variability in chiral catalysts impacts ee and yield.
- Scale effects : Milligram vs. gram-scale reactions may require adjusted stoichiometry.
- Analytical validation : Cross-referencing HPLC (e.g., Chiralpak columns) with NMR ensures consistency.
- DoE optimization : Systematic parameter screening (solvent, temperature, catalyst) identifies robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
